3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which provides high efficiency and broad substrate scope .
Industrial Production Methods
Industrial production of 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is particularly favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar in structure but with the trifluoromethyl group at a different position.
4(3H)-Quinazolinone: Lacks the trifluoromethyl group but shares the quinazolinone core structure.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which significantly enhances its chemical stability and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H9F3N2O |
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Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-19-13-7-2-1-6-12(13)14(20)21/h1-9H |
InChI Key |
AQJJSOJVRBPIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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